molecular formula C8H13F3N2O2 B1477372 2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2092039-37-5

2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1477372
CAS RN: 2092039-37-5
M. Wt: 226.2 g/mol
InChI Key: XRRFUAHKZACURE-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, commonly referred to as 2-AMPT, is an organic compound belonging to the class of heterocyclic compounds. It is a synthetic derivative of pyrrolidine, a cyclic amine, and is used for its various applications in scientific research. 2-AMPT is a versatile compound that has been used in a variety of research applications, including as a biochemical reagent, a pharmaceutical intermediate, a metabolic inhibitor, and a signaling molecule.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrrolidine derivatives, including those with trifluoromethyl groups, are crucial in various chemical syntheses due to their ability to serve as intermediates in the formation of more complex molecules. These compounds are often prepared through reactions involving amines and carbonyl-containing compounds. For example, the synthesis of pyrrolidine derivatives can be achieved via the condensation of α-aminoketones with β-dicarbonyls or through the reaction of butyrolactone with ammonia or primary amines at high temperatures to produce pyrrolidinones, which are used as intermediates, wetting agents, and solvents with relatively low toxicity (Anderson & Liu, 2000).

Applications in Organic Synthesis

Trifluoromethyl-substituted aminopyrroles, related to the compound , are utilized in organic synthesis to create a variety of bioactive molecules. For example, an azirine strategy has been employed for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, demonstrating the versatility of these compounds in synthesizing aminopyrroles based on the 2H-azirine ring expansion strategy (Khlebnikov et al., 2018).

Potential Biological Applications

Although the request specifically excludes drug use, dosage, and side effects, it's worth noting that pyrrolidine derivatives find extensive applications in medicinal chemistry, where their incorporation into molecules can significantly affect biological activity. The structural motifs present in these compounds are found in many natural products and biologically active molecules, indicating their potential utility in developing new therapeutic agents.

Advanced Materials

Pyrrolidine and its derivatives are also explored for their applications in materials science, particularly in the synthesis of conducting polymers. Polypyrroles, for example, are noted for forming highly stable, electrically conducting films, suggesting potential use in electronic devices (Anderson & Liu, 2000).

properties

IUPAC Name

2-amino-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O2/c9-8(10,11)7(5-14)1-2-13(4-7)6(15)3-12/h14H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRFUAHKZACURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)C(F)(F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

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